
2-(3-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-(3-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide" involves multi-step chemical processes, starting from basic chemical substrates to obtain the desired product with potential pharmacological activities. A study by Rehman et al. (2018) on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease showcases the complexity and innovation in the synthesis process of similar compounds (Rehman et al., 2018).
Molecular Structure Analysis
Understanding the molecular structure of "this compound" is crucial for predicting its chemical behavior and biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the compound's structure. Kumar et al. (2016) demonstrated the use of X-ray diffraction studies for structural proof in their synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, providing insights into how molecular structure analysis is conducted for compounds with similar complexity (Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and interaction of "this compound" with other compounds is a vast area of study. Research by Vinaya et al. (2009) on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens offers an example of how chemical reactions and the resulting properties of structurally similar compounds are explored (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are essential for determining the compound's suitability for various applications. Prabhu et al. (2001) discuss the growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide), highlighting methods to analyze physical properties of compounds with similar structures (Prabhu et al., 2001).
Chemical Properties Analysis
Chemical property analysis involves studying the compound's stability, reactivity, and interactions with biological molecules. The research by Mary et al. (2015) on the vibrational spectra, HOMO, LUMO, NBO, MEP analysis, and molecular docking study of 2,2-diphenyl-4-(piperidin-1-yl)butanamide exemplifies the in-depth chemical property analysis conducted for compounds with a similar degree of complexity (Mary et al., 2015).
Applications De Recherche Scientifique
Alzheimer’s Disease Research
A study by Rehman et al. (2018) focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds structurally related to 2-(3-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, for potential treatment of Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s therapy, and for hemolytic activity to assess their safety profile (Rehman et al., 2018).
Anticancer Research
In another study by Rehman et al. (2018), propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, related to the chemical structure of interest, were synthesized and evaluated as anticancer agents. The compounds exhibited promising anticancer potential, highlighting the relevance of such structures in cancer research (Rehman et al., 2018).
Herbicidal Activity
Liu et al. (2008) explored the herbicidal activity of a compound structurally related to this compound. Their research indicated effective herbicidal properties, suggesting potential agricultural applications (Liu et al., 2008).
Biodegradation Research
Hatzinger et al. (2015) studied the aerobic biodegradation of 1,2-dibromoethane in groundwater, using gases like ethane or propane for stimulation. Although not directly related to the specific chemical , this research contributes to the broader understanding of biodegradation processes in environmental science (Hatzinger et al., 2015).
Antimicrobial Activity
Vinaya et al. (2009) synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, which are structurally similar to the compound of interest, and evaluated their antimicrobial activity. This suggests the potential use of such compounds in developing new antimicrobial agents (Vinaya et al., 2009).
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-19-9-7-14(8-10-19)18-16(20)12(2)21-15-6-4-5-13(17)11-15/h4-6,11-12,14H,3,7-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEILOBQNCEGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)
![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)
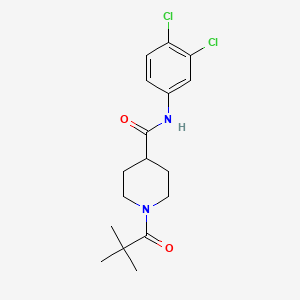
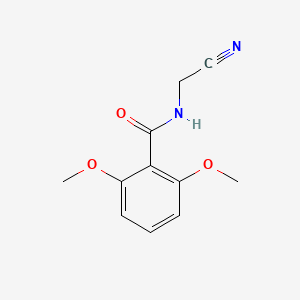
![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)
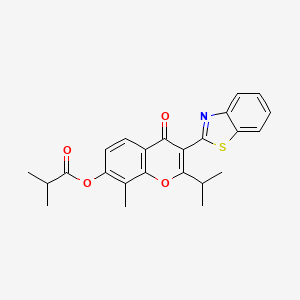
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)
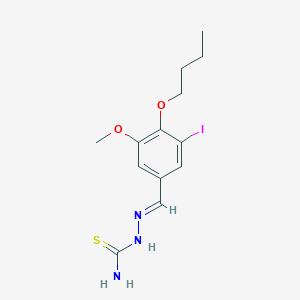
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)

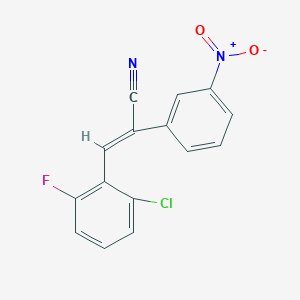

![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)